3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Description

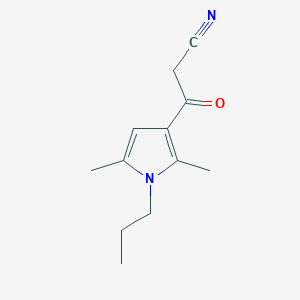

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a pyrrole-derived substituent. Its structure includes a central 3-oxopropanenitrile backbone (CH₂-C(O)-CN) attached to a 2,5-dimethyl-1-propyl-pyrrole moiety. For instance, highlights its utility in forming cocrystals with 3,5-dimethylpyrazole, which are critical for purifying Janus kinase (JAK) inhibitors . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-352287), indicating its relevance in research applications .

Properties

IUPAC Name |

3-(2,5-dimethyl-1-propylpyrrol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-4-7-14-9(2)8-11(10(14)3)12(15)5-6-13/h8H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNZGXWCIJSMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves the reaction of 2,5-dimethyl-1-propyl-1H-pyrrole with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the pyrrole, followed by the addition of the nitrile precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be compared to analogs sharing the 3-oxopropanenitrile core but differing in substituents. Below is a detailed analysis:

Table 1: Comparison of 3-Oxopropanenitrile Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity: The target compound’s pyrrole substituent (with methyl and propyl groups) introduces steric bulk and moderate electron-donating effects, influencing its reactivity in cyclization or cocrystallization reactions . In contrast, 3-(4-nitrophenyl)-3-oxopropanenitrile () has a strong electron-withdrawing nitro group, enhancing electrophilicity at the carbonyl for nucleophilic attacks .

Spectroscopic Differences :

- The nitrile (CN) IR absorption for the target compound is expected near 2200–2255 cm⁻¹, consistent with analogs like 3-(4-nitrophenyl)-3-oxopropanenitrile (2255 cm⁻¹) and 3-(3,5-dimethyl-pyrazol-1-yl)-3-oxopropanenitrile (2214 cm⁻¹) . Shifts in this peak reflect electronic effects from substituents.

Applications and Synthesis :

- The target compound ’s cocrystallization capability () distinguishes it from simpler analogs like 3a or 3b , which lack documented cocrystal utility. This property is critical for pharmaceutical purification processes .

- 3-(3,5-Dimethyl-pyrazol-1-yl)-3-oxopropanenitrile () serves as a versatile precursor for synthesizing triazolotriazines and pyrazoles, highlighting the role of heterocyclic substituents in directing reactivity .

Commercial and Industrial Relevance :

- The target compound is produced at scale (e.g., 1 g for $380), whereas derivatives like the thienyl-pyrrole hybrid () are less accessible, suggesting niche applications .

Biological Activity

The compound 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole-containing compounds are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

The presence of the pyrrole ring is significant as it contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that pyrrole derivatives exhibit a range of biological activities. The following sections summarize the key findings related to the compound .

Anticancer Activity

Pyrrole derivatives have been extensively studied for their anticancer properties. A study focusing on similar pyrrole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to our target compound showed IC values ranging from 4.4 μM to 6.0 μM against HepG2 liver cancer cells .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | HepG2 | 4.4 |

| Compound B | EACC | 6.0 |

| Our Compound | TBD | TBD |

Antiviral Activity

Pyrrole derivatives are also recognized for their antiviral properties. A related study highlighted that certain pyrrole-based compounds inhibit HIV replication effectively, with EC values as low as 2.2 μM . The mechanism often involves targeting viral proteins essential for replication.

Table 2: Antiviral Activity of Pyrrole Derivatives

| Compound | Virus | EC (μM) |

|---|---|---|

| Compound X | HIV-1 | 2.2 |

| Compound Y | HCV | TBD |

| Our Compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been documented in various studies. Compounds similar to our target have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Table 3: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound M | Staphylococcus aureus | 15 μg/mL |

| Compound N | Escherichia coli | 20 μg/mL |

| Our Compound | TBD | TBD |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Many pyrrole derivatives act by inhibiting specific enzymes involved in cancer cell proliferation or viral replication.

- Apoptosis Induction : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The antioxidant properties of pyrroles may contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable case study examined a series of synthesized pyrrole derivatives, including our compound, which were tested for their cytotoxic effects on various cancer cell lines using the resazurin assay . Results indicated a promising profile for further development into therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrrole derivatives. Key steps include:

- Substitution reactions : Use of alkyl halides or acylating agents under basic conditions (e.g., potassium carbonate in DMSO at 45–50°C for 4 hours) to introduce the propyl and oxopropanenitrile moieties .

- Condensation : Piperidine-catalyzed reactions in ethanol at 0–5°C to stabilize intermediates, followed by recrystallization from 2-propanol for purification .

- Reflux optimization : Prolonged reflux (25–30 hours) in xylene with chloranil as an oxidizing agent to achieve cyclization, followed by NaOH workup and solvent removal .

Q. Critical Conditions :

- Temperature control (low temperatures prevent side reactions; elevated temperatures accelerate cyclization).

- Solvent selection (DMSO enhances nucleophilicity; ethanol aids in intermediate stabilization).

- Purification via recrystallization or column chromatography to isolate the product .

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to confirm substituent positions on the pyrrole ring (e.g., methyl groups at 2,5-positions and propyl chain integration) .

- Elemental Analysis : Verify empirical formula (e.g., CHNO) with ≤0.4% deviation between calculated and observed values .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the pyrrole core and nitrile group .

Q. What safety precautions should be taken when handling nitrile-containing compounds like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .

- Emergency Protocols :

- Skin contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

- Storage : Keep in airtight containers away from oxidizers or heat sources .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity or electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect can be quantified .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects of DMSO vs. ethanol) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity .

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-situ FTIR or HPLC to monitor reaction progress and identify side products .

- Parameter Screening : Systematically vary temperature, solvent, or catalyst loading. For example, reducing reflux time from 30 to 25 hours may suppress decomposition .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., base concentration in substitution reactions) .

Q. What strategies improve the purification of this compound from complex mixtures?

Methodological Answer:

- Recrystallization Optimization : Test solvent pairs (e.g., 2-propanol/water) to enhance crystal purity .

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) for polar impurities .

- Liquid-Liquid Extraction : Separate nitrile byproducts using dichloromethane/water phases .

Q. How do solvent and catalyst choices influence the reaction pathway of pyrrole derivatives?

Methodological Answer:

- Solvent Effects :

- Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, improving yields .

- Ethanol/piperidine mixtures facilitate enolate formation in condensation reactions .

- Catalyst Screening :

- Piperidine enhances enamine formation in Knoevenagel condensations .

- Potassium carbonate deprotonates acidic protons in pyrrole derivatives, enabling alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.